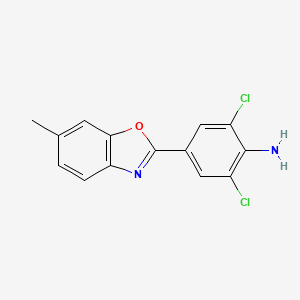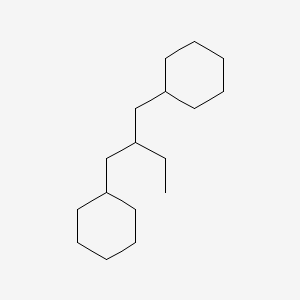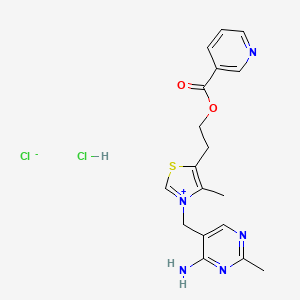
Thiamine, nicotinate (ester), monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiamine, nicotinate (ester), monohydrochloride is a compound that combines the properties of thiamine (vitamin B1) and nicotinic acid (vitamin B3). It is often used in research and industrial applications due to its unique chemical properties and potential health benefits. The molecular formula of this compound is C18H21Cl2N5O2S, and it has a molecular weight of 442.36264 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiamine, nicotinate (ester), monohydrochloride typically involves the esterification of thiamine with nicotinic acid. This process can be carried out under acidic or basic conditions, depending on the desired yield and purity. Common reagents used in this synthesis include thiamine hydrochloride, nicotinic acid, and a suitable esterification catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions followed by purification steps such as crystallization or chromatography. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is typically obtained as a crystalline solid, which is then packaged for distribution .
化学反应分析
Types of Reactions
Thiamine, nicotinate (ester), monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often used in further research and industrial applications .
科学研究应用
Thiamine, nicotinate (ester), monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on cellular metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects in treating vitamin deficiencies and related disorders.
Industry: Used in the formulation of dietary supplements and fortified foods.
作用机制
The mechanism of action of thiamine, nicotinate (ester), monohydrochloride involves its role as a coenzyme in various biochemical pathways. Thiamine is essential for the conversion of carbohydrates into energy, while nicotinic acid plays a role in the metabolism of fats and proteins. The compound exerts its effects by interacting with specific enzymes and receptors in the body, facilitating various metabolic processes .
相似化合物的比较
Similar Compounds
Similar compounds include other esters of thiamine and nicotinic acid, such as thiamine monophosphate, thiamine diphosphate, and nicotinic acid esters.
Uniqueness
Thiamine, nicotinate (ester), monohydrochloride is unique due to its combined properties of thiamine and nicotinic acid, making it a versatile compound with multiple applications in research and industry. Its ability to act as a coenzyme in various metabolic pathways sets it apart from other similar compounds .
属性
CAS 编号 |
21946-31-6 |
|---|---|
分子式 |
C18H21Cl2N5O2S |
分子量 |
442.4 g/mol |
IUPAC 名称 |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl pyridine-3-carboxylate;chloride;hydrochloride |
InChI |
InChI=1S/C18H20N5O2S.2ClH/c1-12-16(5-7-25-18(24)14-4-3-6-20-8-14)26-11-23(12)10-15-9-21-13(2)22-17(15)19;;/h3-4,6,8-9,11H,5,7,10H2,1-2H3,(H2,19,21,22);2*1H/q+1;;/p-1 |
InChI 键 |
HZBCZAVRFMDFMT-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C3=CN=CC=C3.Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(4-fluorophenyl)-](/img/structure/B13805813.png)
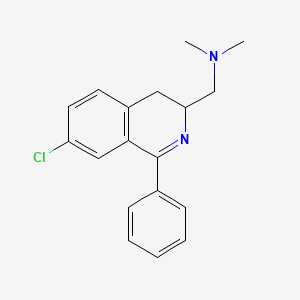
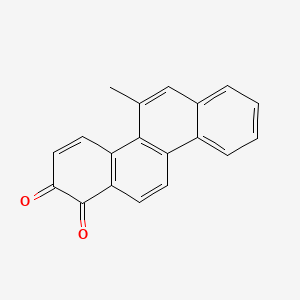
![1,2,3,3A,4,9B-Hexahydro-pyrrolo[3,4-C]quinoline-5-carboxylic acid tert-butyl ester](/img/structure/B13805848.png)
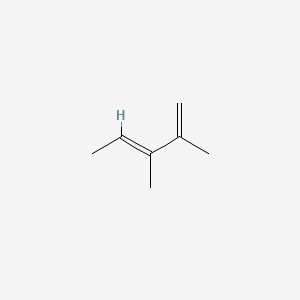
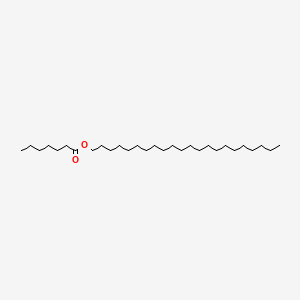
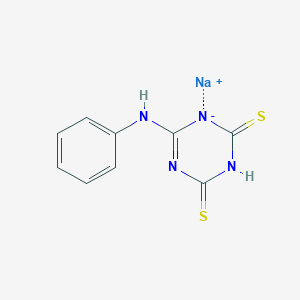
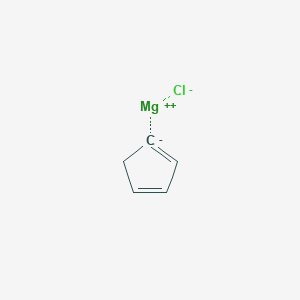

![ethyl (3R)-3-[[(1S)-1-phenylethyl]amino]butanoate](/img/structure/B13805884.png)
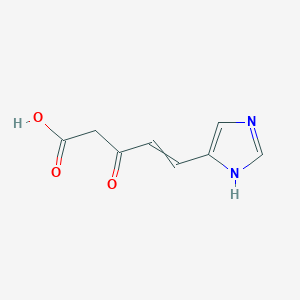
![Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride](/img/structure/B13805893.png)
